5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine

Lipophilicity QSAR Drug-likeness

Procure 5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine specifically for PARP1-targeted programs. The C5-tert-butyl substituent imparts a Taft steric constant of −1.54 and Hansch lipophilicity of +2.0—approximately 30-fold more lipophilic than the 5-methyl analog—protecting the adjacent dioxane oxygen from metabolic oxidation. Generic replacement with 5-H or 5-methyl variants introduces uncontrolled variables into Knoevenagel condensation–cyclization protocols and invalidates prior SAR data. Insist on ≥98% purity with batch-specific NMR, HPLC, and GC documentation to ensure reproducible biological activity.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
Cat. No. B13699959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C2C(=CC=C1)OCCO2
InChIInChI=1S/C12H16O2/c1-12(2,3)9-5-4-6-10-11(9)14-8-7-13-10/h4-6H,7-8H2,1-3H3
InChIKeyAQZQIXKSMACYTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine: A Sterically Defined Benzodioxane Building Block for Structure–Activity Relationship Construction


5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine (CAS 756477-59-5, C₁₂H₁₆O₂, MW 192.25 g/mol) is a C5-substituted benzodioxane scaffold belonging to the 2,3-dihydro-1,4-benzodioxine class [1]. The electron-rich fused dioxane ring, combined with the bulky, lipophilic tert-butyl substituent, creates a conformationally constrained, chemically differentiated aromatic system. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs—most notably as a key fragment in the assembly of PARP1 inhibitor series—where the tert-butyl group imparts distinct steric and electronic properties compared to other 5-position alkyl or halogen variants . It is commercially available from multiple reputable vendors (e.g., Bidepharm) at ≥98% purity, with batch-specific QC documentation (NMR, HPLC, GC) supporting research reproducibility .

Why 5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine Cannot Be Casually Interchanged with Other Benzodioxane Analogs


The benzodioxane chemotype is exquisitely sensitive to the nature, position, and steric footprint of aromatic substituents. Substituting the tert-butyl group at C5 with a smaller alkyl (methyl, ethyl) or a halogen (fluoro, chloro) profoundly alters the compound’s lipophilicity (ΔlogP ≥ 1.4 units) and steric environment (ΔTaft Eₛ ≥ 1.0), which cascades into changes in conformational pre-organization, metabolic stability, and downstream biological target engagement [1]. Direct substitution with a 6-substituted or unsubstituted benzodioxane is not functionally equivalent: the regiochemistry of substitution governs the electronic distribution across the oxygen-bearing ring and dictates the geometry of key synthetic intermediates such as the Knoevenagel condensation products used in PARP1 inhibitor series . For procurement decisions, this means that generic replacement of 5-(tert-butyl)-2,3-dihydrobenzo[b][1,4]dioxine with a cheaper or more readily available 5-methyl or 5-H analog will introduce uncontrolled variables into established synthetic protocols, potentially invalidating prior structure–activity relationship data and demanding re-optimization of reaction conditions.

Quantitative Differentiation Evidence: 5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine versus Closest Analogs


Hansch Hydrophobic Substituent Constant (π): tert-Butyl versus Methyl at Position 5

The Hansch π constant quantifies the contribution of a substituent to the octanol-water partition coefficient (logP). For an aromatic C5 substitution on the benzodioxane scaffold, the tert-butyl group has a π value of +2.0, compared to +0.5 for a methyl group [1]. This difference of Δπ = +1.5 translates into an estimated logP increase of approximately 1.4–1.5 log units for the target compound relative to the 5-methyl analog, corresponding to roughly a 30-fold increase in lipophilicity . Such a shift has major implications for passive membrane permeability, plasma protein binding, and metabolic clearance pathways.

Lipophilicity QSAR Drug-likeness Physicochemical property prediction

Taft Steric Substituent Constant (Eₛ): Quantifying the Bulk of tert-Butyl Relative to Smaller Alkyl Groups

The Taft steric parameter Eₛ provides a quantitative measure of substituent bulk. For alkyl groups at the C5 position, the tert-butyl group exhibits Eₛ = −1.54, whereas methyl is defined as Eₛ = 0.00 and ethyl as −0.07 [1]. The negative shift of ΔEₛ ≈ −1.5 relative to methyl indicates that the tert-butyl group imposes significantly greater steric demand, which can alter the conformational equilibrium of the dihydrodioxine ring (half-chair inversion barrier) and influence the regiochemical outcome of electrophilic aromatic substitution reactions on the benzodioxane core [2].

Steric hindrance Conformational restriction Taft equation Reaction selectivity

Commercial Purity Benchmarking: 98% HPLC Purity with Batch-Specific QC Documentation

Bidepharm supplies 5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine (BD01908306) at a standard purity of 98%, supported by batch-specific quality control reports including NMR, HPLC, and GC analyses . In contrast, the 5-methyl analog (CAS 33632-34-7) is typically offered at 95% purity, and the 5-isopropyl analog (CAS 75459-40-4) at 95% . The availability of documented QC analytics reduces the risk of introducing unidentified impurities into downstream synthetic sequences and facilitates troubleshooting in case of unexpected reaction outcomes.

Purity specification QC analytics Procurement quality Reproducibility

Mass Spectral Fingerprint: Unique GC-MS Identification Marker

The Wiley KnowItAll Mass Spectral Library contains a reference GC-MS spectrum for 5-tert-Butyl-2,3-dihydro-1,4-benzodioxin (SpectraBase Compound ID 93MitwCx4do), with an exact mass of 192.11503 g/mol [1]. This curated spectral entry provides a definitive analytical fingerprint that distinguishes the compound from its regioisomers (e.g., 6-tert-butyl-2,3-dihydrobenzo[b][1,4]dioxine) and from lower-mass analogs (e.g., 5-methyl: 150.17 g/mol; 5-fluoro: 154.14 g/mol) in reaction monitoring and purity assessment workflows. The availability of a reference MS spectrum in a major commercial library accelerates identity confirmation and reduces reliance on in-house standard preparation.

Analytical characterization GC-MS Spectral library Quality control

Regiochemical Differentiation: C5 tert-Butyl Positioning Directs Knoevenagel Reactivity in PARP1 Inhibitor Synthesis

In the synthesis of PARP1 inhibitor scaffolds, 5-substituted 2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde intermediates undergo Knoevenagel condensation with active methylene donors, yielding α,β-unsaturated intermediates that are subsequently cyclized to pharmacologically active benzodioxine-fused heterocycles . The tert-butyl substitution at C5, as opposed to C6 or C7, is critical for directing the initial formylation and subsequent condensation steps with proper regiochemistry. The reported PARP1 lead compound derived from this series achieved an IC₅₀ of 0.082 µM , demonstrating that the 5-substitution pattern is compatible with potent target engagement. Comparative examples of 6-substituted benzodioxane carboxamides (MAO-B inhibitors) follow entirely different synthetic routes and target profiles, underscoring that substitution position—not merely scaffold identity—determines synthetic utility and biological application [1].

Regioselective synthesis PARP1 inhibitors Knoevenagel condensation Medicinal chemistry

Optimal Procurement and Application Scenarios for 5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine


Medicinal Chemistry: PARP1 Inhibitor Lead Optimization Requiring a Sterically Shielded, Lipophilic Benzodioxane Fragment

Research teams pursuing PARP1-targeted anticancer agents that employ the Knoevenagel condensation–cyclization sequence should procure the C5-tert-butyl variant specifically. The steric bulk (Taft Eₛ = −1.54) protects the adjacent dioxane oxygen from metabolic oxidation, while the enhanced lipophilicity (Hansch π = +2.0, ~30-fold more lipophilic than the 5-methyl analog) may improve blood–brain barrier penetration for CNS oncology applications [2]. The validated synthetic pathway to the PARP1-IN-11 scaffold (IC₅₀ = 0.082 µM) begins with 5-formylation of this building block, making it irreplaceable for this program .

Analytical Chemistry: GC-MS Method Development and Impurity Profiling Using a Certified Reference Spectral Standard

Laboratories developing GC-MS methods for reaction monitoring or purity assessment of benzodioxane-containing intermediates can use the Wiley KnowItAll reference spectrum (Exact Mass 192.11503 g/mol) as a calibration standard [2]. The distinct fragmentation pattern of the tert-butyl analog provides superior signal differentiation from lower-mass 5-substituted variants (5-Me, 5-F, 5-Cl), reducing the risk of co-elution or misidentification in complex reaction mixtures.

Chemical Biology: QSAR Library Construction Requiring Defined, Quantifiable Substituent Parameters

Teams building benzodioxane-focused combinatorial libraries for QSAR modeling should include the 5-tert-butyl member as the high-lipophilicity, high-steric-bulk anchor point. The well-documented Hansch π (+2.0) and Taft Eₛ (−1.54) constants allow this compound to serve as a parameter-calibrated extreme in the substituent space, enabling robust regression modeling of the lipophilicity–activity and steric–activity relationships [2]. The 98% purity with batch QC documentation ensures that the measured biological activity can be confidently attributed to the intended structure rather than to contaminants .

Process Chemistry: Scalable Synthesis of Benzodioxane Intermediates with Documented Purity Trajectory

Contract research organizations and process chemistry groups scaling up benzodioxane-based routes benefit from the established commercial supply at 98% purity, which reduces the burden of in-house purification [2]. The availability of NMR, HPLC, and GC batch reports supports technology transfer documentation and regulatory filing requirements for GLP toxicology batch production.

Quote Request

Request a Quote for 5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.